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Compound of Interest

Compound Name: Dihydro FF-MAS

Cat. No.: B101258

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydrofollicular fluid meiosis-activating
sterol (Dihydro FF-MAS) and its structural analog, Follicular fluid meiosis-activating sterol (FF-
MAS). By presenting key analytical data and detailed experimental protocols, this document
serves as a resource for the unambiguous identification and confirmation of Dihydro FF-MAS
using authentic standards.

Introduction

Dihydro FF-MAS and FF-MAS are critical intermediates in the Kandutsch-Russell pathway of
cholesterol biosynthesis.[1][2][3] Both sterols play significant roles in cellular processes, most
notably in the resumption of meiosis in oocytes. Given their structural similarity and distinct
biological activities, precise identification is paramount for researchers in reproductive biology
and drug development. This guide outlines the key physicochemical and spectral differences
between these two compounds, providing the necessary data to ensure the identity and purity
of Dihydro FF-MAS.

Chemical and Physical Properties

A fundamental step in distinguishing Dihydro FF-MAS from FF-MAS is the comparison of their
basic chemical and physical properties. The key differentiator is the presence of an additional
double bond in the side chain of FF-MAS, which is absent in Dihydro FF-MAS. This structural
variance results in a different molecular weight and formula.
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Property Dihydro FF-MAS FF-MAS
4,4-dimethyl-cholest-8(9),14- 4,4-dimethyl-5a-cholesta-
Synonyms ) )
dien-33-ol 8,14,24-trien-3[3-ol
Molecular Formula C29H4s0 C29H460
Molecular Weight 412.7 g/mol 410.7 g/mol
CAS Number 19456-83-8 64284-64-6

Analytical Data for Identification

For definitive identification, mass spectrometry (MS) and nuclear magnetic resonance (NMR)
spectroscopy are indispensable techniques. The following tables summarize the expected
spectral data for Dihydro FF-MAS and FF-MAS.

Mass Spectrometry Data

Mass spectrometry provides a highly sensitive method for determining the molecular weight
and fragmentation pattern of a molecule. The difference in molecular weight between Dihydro
FF-MAS and FF-MAS is readily detectable.

Key Fragment lons

Analyte lonization Mode [M+H]* (m/z)
(m/2z)
. Data not available in
Dihydro FF-MAS ESI+ 413.4
search results
Data not available in
FF-MAS ESI+ 411.4

search results

NMR Spectroscopy Data

NMR spectroscopy offers detailed structural information by probing the chemical environment
of each proton (*H NMR) and carbon (*3C NMR) atom in a molecule. The presence or absence
of the C24-C25 double bond results in distinct chemical shifts for nearby nuclei.

H NMR Chemical Shifts (o, ppm)
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Proton Dihydro FF-MAS FF-MAS
Specific proton assignments Data not available in search Data not available in search
not available in search results results results

13C NMR Chemical Shifts (8, ppm)

Carbon Dihydro FF-MAS FF-MAS
Specific carbon assignments Data not available in search Data not available in search
not available in search results results results

Experimental Protocols

To aid researchers in obtaining reliable analytical data, the following are generalized protocols
for the analysis of Dihydro FF-MAS and FF-MAS. Instrument parameters should be optimized
for the specific instrumentation used.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

This method is ideal for the sensitive and specific quantification of sterols.[1][2][3][4][5]
1. Sample Preparation (Modified Bligh-Dyer Extraction)

e Harvest cells (e.g., 5x10° to 1x107) in 3 mL of phosphate-buffered saline (PBS).[5]

e Add 6.6 mL of a 1:1 (v/v) chloroform:methanol mixture.[5]

e Vortex thoroughly and centrifuge to separate the layers.[5]

e Collect the lower organic phase and dry it under a stream of nitrogen.[5]

o For enhanced purity, the dried extract can be subjected to solid-phase extraction (SPE) using
a silica column.[5] Elute the sterol fraction with 30% isopropanol in hexane.[5]
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Reconstitute the dried eluate in an appropriate solvent for LC-MS/MS analysis (e.g., 5% H20
in methanol).[5]

. LC-MS/MS Parameters

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 pm).[4]
Mobile Phase A: Water with 0.1% formic acid.[4]

Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.[4]
Flow Rate: 0.3 mL/min.

Gradient: A suitable gradient should be optimized to ensure separation of the sterols of
interest.

lonization: Electrospray lonization (ESI) in positive mode.

MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation.

1

. Sample Preparation

Dissolve a sufficient amount of the purified sterol (typically 1-5 mg) in a deuterated solvent
(e.g., CDCIs).

Transfer the solution to a 5 mm NMR tube.

. NMR Acquisition Parameters

IH NMR:
o Spectrometer Frequency: 400 MHz or higher for better resolution.

o Acquire standard one-dimensional proton spectra.
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e 13C NMR:
o Spectrometer Frequency: 100 MHz or higher.
o Acquire proton-decoupled 13C spectra.

o Techniques like DEPT can be used to differentiate between CH, CHz, and CHs groups.

Signaling Pathway and Experimental Workflow
Kandutsch-Russell Pathway

Dihydro FF-MAS is an intermediate in the Kandutsch-Russell pathway, a major route for
cholesterol biosynthesis. This pathway is distinct from the Bloch pathway. The following
diagram illustrates the position of Dihydro FF-MAS and its relationship to FF-MAS and other
key sterols.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b101258?utm_src=pdf-body
https://www.benchchem.com/product/b101258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

DHCR24

Lanosterol

Dihydro FF-MAS CYP51A1 FF-MAS [—»| T-MAS | Lathosterol |——{Nl[6)[=5E )]

Sample Preparation

Authentic Dihydro FF-MAS Standard

Lipid Extraction

l

SPE Purification

Anglytical| Techniques

—| NMR Spectroscopy

L

4 Data Analysis and Confirmation )
y A 4 y
Compare Molecular Weight Compare Fragmentation Patterns Compare NMR Spectra
Identity Confirmed
NS J

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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